Physical and chemical properties of (5-Methyl-pyridin-2-yl)-thiourea
Physical and chemical properties of (5-Methyl-pyridin-2-yl)-thiourea
An In-Depth Technical Guide to the Physical and Chemical Properties of (5-Methyl-pyridin-2-yl)-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Potential
(5-Methyl-pyridin-2-yl)-thiourea belongs to the versatile class of thiourea derivatives, compounds that are cornerstones in organic synthesis and medicinal chemistry.[1][2] The structure marries a substituted pyridine ring, a prevalent motif in pharmaceuticals, with the unique thiourea functional group known for its diverse reactivity and biological significance.[3][4][5] Thiourea-containing molecules have garnered significant attention for their wide-ranging pharmacological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[2]
This guide serves as a comprehensive technical resource for professionals in research and drug development. It moves beyond a simple data sheet to provide a synthesized understanding of the compound's synthesis, structural characteristics, and physicochemical properties. We will explore the causality behind experimental methodologies and the implications of the compound's structural features for its potential applications, particularly in the synthesis of more complex bioactive molecules.
Molecular Structure and Identification
The foundational identity of (5-Methyl-pyridin-2-yl)-thiourea is established by its molecular formula and weight.
| Property | Value | Source |
| Chemical Name | (5-Methyl-pyridin-2-yl)-thiourea | - |
| Synonyms | N-(5-Methylpyridin-2-yl)thiourea | [6] |
| CAS Number | 131185-00-7 | [6] |
| Molecular Formula | C₇H₉N₃S | [6] |
| Molecular Weight | 167.23 g/mol | [6] |
The molecule's structure, featuring a methyl-substituted pyridine ring linked to a thiourea group, suggests a blend of aromatic and polar characteristics that govern its physical and chemical behavior.
Caption: Chemical structure of (5-Methyl-pyridin-2-yl)-thiourea.
Synthesis and Purification
The synthesis of (5-Methyl-pyridin-2-yl)-thiourea is contingent on the availability of its key precursor, 2-amino-5-methylpyridine. The subsequent reaction to form the thiourea derivative is a well-established transformation in organic chemistry.
Part 1: Synthesis of Precursor (2-Amino-5-methylpyridine)
2-Amino-5-methylpyridine is a valuable intermediate for pharmaceuticals and agrochemicals.[3][4] Several synthetic routes are commercially and academically established.
Common Synthetic Routes:
-
Chichibabin Reaction: A classical method involving the reaction of 3-methyl-pyridine with sodium amide (NaNH₂) in an inert solvent under heat and pressure.[4][7][8] This amination of the pyridine ring is a direct but often harsh method.
-
From 3-Methyl-pyridine 1-oxide: A multi-step process that involves activating the pyridine ring via N-oxidation. The oxide can be reacted with an electrophilic compound and a trialkylamine, followed by dealkylation or rearrangement to yield the desired 2-amino product.[4][8][9]
-
From 2-Chloro-5-methylpyridine: A nucleophilic aromatic substitution approach where the chloro-substituent is displaced by an amino group, often using ammonia under pressure with a copper catalyst.[10]
Caption: High-level workflow for the synthesis of (5-Methyl-pyridin-2-yl)-thiourea.
Part 2: Synthesis of (5-Methyl-pyridin-2-yl)-thiourea
A reliable method for preparing N-aryl thioureas involves the hydrolysis of an intermediate N-acylthiourea. This two-step approach offers good control and yields a clean product.
Experimental Protocol: Hydrolysis of 1-Benzoyl-3-(5-methylpyridin-2-yl)thiourea
This protocol is adapted from a similar synthesis for a related isomer.[11] The initial step, not detailed here, involves reacting 2-amino-5-methylpyridine with benzoyl isothiocyanate to form the benzoylthiourea intermediate.
-
Suspension: Suspend the 1-benzoyl-3-(5-methylpyridin-2-yl)thiourea intermediate (1.0 equivalent) in methanol.
-
Base Addition: To the stirred suspension, add 1N aqueous sodium hydroxide (NaOH) solution (approximately 1.0 equivalent). The choice of a hydroxide base is critical for the saponification of the benzoyl group, which protects one of the thiourea nitrogens and acts as a good leaving group upon hydrolysis.
-
Heating: Heat the mixture to reflux for 1-2 hours. The elevated temperature is necessary to overcome the activation energy of the hydrolysis reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The desired product, being less soluble in the aqueous methanol, will precipitate as a solid.
-
Purification: Collect the solid by filtration. Wash the filter cake thoroughly with deionized water to remove any remaining NaOH and sodium benzoate byproduct.
-
Drying: Dry the purified solid in a vacuum desiccator over a drying agent like phosphorus pentoxide (P₂O₅) to yield the final product.
Physicochemical Properties
The physical state, solubility, and thermal properties of the compound are critical for its handling, formulation, and application.
| Property | Observation / Value | Rationale / Reference |
| Appearance | White to off-white/yellowish solid | Based on the appearance of precursors like 2-amino-5-methylpyridine (tan to yellow solid) and thiourea (white solid).[3][12] |
| Melting Point | Not explicitly reported. Precursor (2-amino-5-methylpyridine): 76-79 °C | [4][5][7] The melting point is expected to be significantly higher due to increased molecular weight and strong hydrogen bonding potential of the thiourea group. |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, methanol) and sparingly soluble in water and nonpolar solvents. | The pyridine nitrogen and thiourea group provide polarity and hydrogen bonding sites, while the methyl group and aromatic ring add lipophilicity. 2-amino-5-methylpyridine is noted for its good solubility.[8] |
Structural Characterization and Spectroscopic Data
A combination of spectroscopic techniques is required for unambiguous structural confirmation. Below are the expected data based on the compound's structure and data from analogous molecules.[11][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆):
-
Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm.
-
Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (δ 6.5-8.5 ppm). A doublet for the proton adjacent to the methyl group, a doublet of doublets for the proton between the two substituents, and a doublet for the proton adjacent to the ring nitrogen.
-
Amine/Amide Protons (-NH-C(S)-NH₂): Two or three broad singlets in the downfield region (δ 9.0-11.0 ppm), which are exchangeable with D₂O. The exact number and chemical shift are sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
-
¹³C NMR (DMSO-d₆):
-
Thiourea Carbonyl (C=S): A characteristic peak in the highly deshielded region, typically δ 180-185 ppm.
-
Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm).
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-20 ppm.
-
Infrared (IR) Spectroscopy
-
N-H Stretching: Broad bands in the 3100-3400 cm⁻¹ region, indicative of the N-H groups of the thiourea moiety.
-
C-H Stretching: Aromatic and aliphatic C-H stretches typically appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=S Stretching (Thioamide I band): A strong absorption band around 1250-1350 cm⁻¹, often coupled with other vibrations.
-
C-N Stretching & N-H Bending (Thioamide II/III bands): Multiple characteristic bands in the fingerprint region (1400-1650 cm⁻¹).
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 167. An [M+H]⁺ peak at m/z = 168 would be expected under electrospray ionization (ESI) conditions.
Chemical Properties and Reactivity
The chemical nature of (5-Methyl-pyridin-2-yl)-thiourea is dominated by the thiourea functional group and the basicity of the pyridine ring.
Thione-Thiol Tautomerism
A key chemical feature of thioureas is their existence in equilibrium between the thione (C=S) and thiol (C-SH) tautomeric forms.[2] In most conditions, particularly in solution, the thione form is predominant.[2] This equilibrium is crucial as it dictates the compound's reactivity and its ability to act as a ligand.
Caption: Thione-thiol tautomerism in (5-Methyl-pyridin-2-yl)-thiourea (R = 5-Methyl-pyridin-2-yl).
Reactivity and Potential Applications
The structural motifs within (5-Methyl-pyridin-2-yl)-thiourea make it a valuable building block for more complex molecules.
-
Heterocycle Synthesis: Thioureas are classic precursors for the synthesis of sulfur- and nitrogen-containing heterocycles. For instance, in the Hantzsch thiazole synthesis, reaction with an α-haloketone would yield a substituted 2-aminothiazole derivative.[11] These thiazole scaffolds are pharmacologically significant.[11]
-
Coordination Chemistry: The sulfur and nitrogen atoms are excellent donor sites, allowing the molecule to act as a ligand in the formation of metal complexes.[14] This is relevant for catalysis and the development of metal-based therapeutics.
-
Medicinal Chemistry Scaffold: The molecule itself contains the N-C(S)-N function, which is a known pharmacophore responsible for various biological activities.[1] It can serve as a starting point for library synthesis to explore structure-activity relationships (SAR) for targets like kinases or other enzymes.[15] The 2-aminopyridine portion is a key feature in many kinase inhibitors, and combining it with a thiourea group offers a unique scaffold for drug discovery.
Safety and Handling
-
General Hazards: The precursor 2-amino-5-methylpyridine is classified as toxic if swallowed, in contact with skin, or inhaled.[5][16] It is also known to cause skin and eye irritation and may cause respiratory irritation.[16][17]
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry, and dark place under an inert atmosphere, as the material may be hygroscopic.[4]
-
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